molecular formula C15H16N6O4 B4374005 N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide

N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide

Cat. No.: B4374005
M. Wt: 344.33 g/mol
InChI Key: PHVYBEINIJNSOL-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple isoxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of isoxazole and pyrazole rings through cyclization reactions. Key steps may involve:

    Formation of Isoxazole Rings: This can be achieved through the reaction of hydroxylamine with β-keto esters under acidic conditions.

    Formation of Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates using amide bond formation techniques, often employing reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated isoxazole derivatives.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-9-7-13(24-19-9)16-12(22)4-6-21-5-3-11(18-21)15(23)17-14-8-10(2)20-25-14/h3,5,7-8H,4,6H2,1-2H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYBEINIJNSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Reactant of Route 2
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide

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